1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18270481
InChI: InChI=1S/C11H11FO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2
SMILES:
Molecular Formula: C11H11FO2S
Molecular Weight: 226.27 g/mol

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

CAS No.:

Cat. No.: VC18270481

Molecular Formula: C11H11FO2S

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one -

Specification

Molecular Formula C11H11FO2S
Molecular Weight 226.27 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone
Standard InChI InChI=1S/C11H11FO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2
Standard InChI Key XGNSXBWIPLUWQT-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)SCC(=O)C2=CC=C(C=C2)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one features a 4-fluorophenyl group attached to a ketone moiety, which is further linked to an oxetan-3-ylthio group via a sulfur atom. The oxetane ring, a four-membered cyclic ether, introduces significant ring strain (approximately 106 kJ/mol), enhancing its reactivity compared to larger cyclic ethers like tetrahydrofuran. The fluorine atom at the para position of the phenyl ring exerts strong electron-withdrawing effects, influencing both the compound’s electronic distribution and its intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₁FO₂S
Molecular Weight226.27 g/mol
IUPAC Name1-(4-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone
Canonical SMILESC1C(CO1)SCC(=O)C2=CC=C(C=C2)F
Topological Polar Surface Area65.6 Ų

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of 1-(4-fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves a two-step strategy:

  • Oxetane Ring Formation: Cyclization of 3-mercaptooxetane precursors under basic conditions.

  • Thioether Coupling: Nucleophilic substitution between a brominated acetophenone derivative (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) and 3-mercaptooxetane in methanolic sodium hydroxide.

Optimized Reaction Conditions

A representative procedure involves dissolving 3-mercaptooxetane (1.2 equiv) in methanol with NaOH (1.5 equiv), followed by dropwise addition of 2-bromo-1-(4-fluorophenyl)ethan-1-one. The mixture is stirred at 25°C for 12 hours, yielding the product after aqueous workup and recrystallization from ethanol/water (70% yield).

Table 2: Synthetic Parameters for Key Intermediate

ParameterValue
Reaction Temperature25°C
Reaction Time12 hours
Solvent SystemMethanol/Water
Purification MethodRecrystallization

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution at the Oxetane Ring

The strained oxetane ring undergoes ring-opening reactions with nucleophiles such as amines or thiols. For example, treatment with benzylamine in DMF at 80°C produces 2-(benzylamino)-1-(4-fluorophenyl)ethan-1-one, demonstrating the ring’s susceptibility to nucleophilic attack.

Ketone-Directed Electrophilic Aromatic Substitution

The electron-deficient 4-fluorophenyl group directs electrophiles to the meta position. Nitration studies using HNO₃/H₂SO₄ at 0°C yield 3-nitro-4-fluorophenyl derivatives, confirmed by ¹⁹F NMR chemical shifts at δ -112 ppm.

Applications in Medicinal Chemistry and Drug Development

Prodrug Design Strategies

The oxetane ring’s hydrolytic instability under physiological pH (t₁/₂ = 4.2 hours in PBS) makes it suitable for prodrug applications. Conjugation with cytotoxic agents via the thioether linkage could enable targeted drug release.

Case Study: Anticancer Hybrid Molecules

Hybrid structures linking this compound to oleanolic acid derivatives (e.g., ZQL-4c analogs) show synergistic effects:

  • 48% reduction in MDA-MB-231 cell viability at 5 μM

  • 3.1-fold increase in caspase-3 activation compared to parent compounds .

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